2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine
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Overview
Description
2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyridine ring substituted with a fluorine atom and a carbonyl group attached to an octahydro-pyrido[1,2-a]piperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles with fluorine and carbonyl substitutions, such as:
- 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}benzene
- 2-chloro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine
Uniqueness
What sets 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the fluorine atom, in particular, can significantly influence the compound’s properties, such as its metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl-(6-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c15-13-5-4-11(9-16-13)14(19)18-8-7-17-6-2-1-3-12(17)10-18/h4-5,9,12H,1-3,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVAKCMASFAHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCN(CC2C1)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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